2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a chloromethyl group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The chloromethyl group can be introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Cyclization and ring-opening: The oxadiazole ring can undergo cyclization reactions with other functional groups or ring-opening under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can lead to the formation of oxadiazole N-oxides .
Scientific Research Applications
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(pyridin-4-ylmethyl)-1,3,4-oxadiazole
- 2-(Bromomethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole is unique due to the specific positioning of the chloromethyl and pyridin-3-ylmethyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct biological activities and material properties compared to its analogs .
Properties
Molecular Formula |
C9H8ClN3O |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H8ClN3O/c10-5-9-13-12-8(14-9)4-7-2-1-3-11-6-7/h1-3,6H,4-5H2 |
InChI Key |
DZEZKISVLXFINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=NN=C(O2)CCl |
Origin of Product |
United States |
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